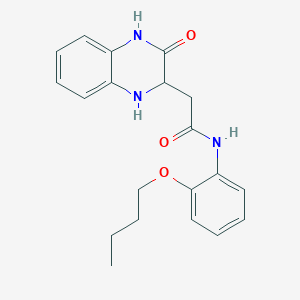
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as BPAQ, is a compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. BPAQ is a small molecule that has been synthesized in the laboratory and has shown promising results in various studies.
科学的研究の応用
Organic Synthesis and Chemical Properties
Facile Synthesis of Complex Molecules
A study by King (2007) describes a high-yielding cyclisation technique for synthesizing complex molecules, showcasing the utility of acetamide derivatives in facilitating chemical reactions crucial for developing pharmaceuticals and other organic compounds (King, 2007).
Antitumor and Anticancer Activities
Novel Quinazolinone Analogues
Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-substituted-4(3H)-quinazolinones and demonstrated their broad-spectrum antitumor activity, highlighting the potential of quinoxaline derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial and Antibacterial Properties
Lipophilic Acetamide Derivatives
Ahmed et al. (2018) reported on the synthesis of new lipophilic acetamide derivatives showing significant antimicrobial and anticancer properties, which could lead to the development of new therapeutic agents (Ahmed et al., 2018).
Anticonvulsant Activity
Quinoxaline Derivatives as Anticonvulsant Agents
A study by Ibrahim et al. (2013) focused on the design and synthesis of quinoxaline acetamide derivatives to evaluate their anticonvulsant activity, suggesting their potential use in treating epilepsy (Ibrahim et al., 2013).
Molecular Docking and Drug Design
Structural and Vibrational Study for Drug Design
Research by El-Azab et al. (2016) combined DFT and experimental studies on quinoxaline derivatives to understand their molecular docking and binding modes, aiding in drug design processes (El-Azab et al., 2016).
特性
IUPAC Name |
N-(2-butoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-2-3-12-26-18-11-7-6-10-16(18)22-19(24)13-17-20(25)23-15-9-5-4-8-14(15)21-17/h4-11,17,21H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXYBMZDRYICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

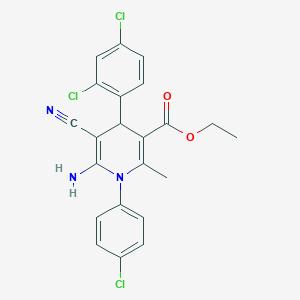
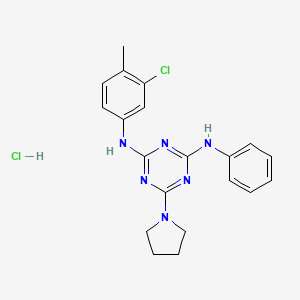
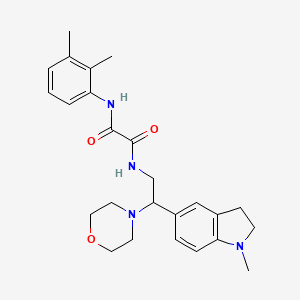
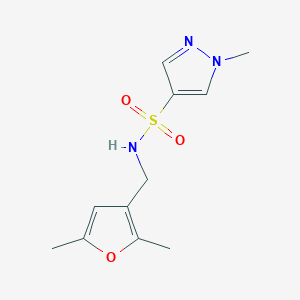
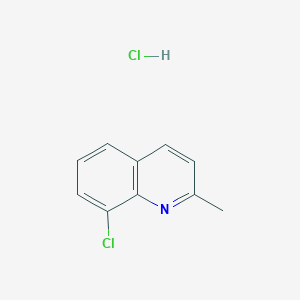
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
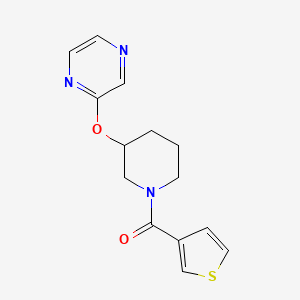
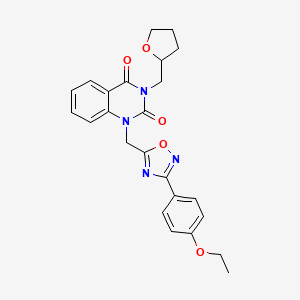
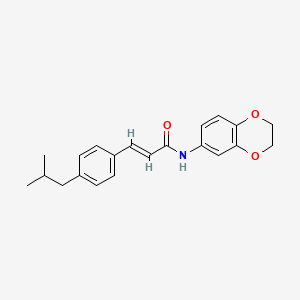
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2883648.png)
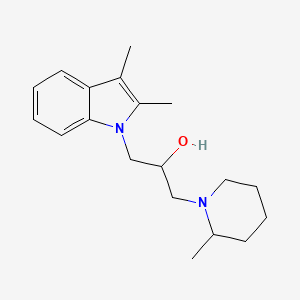
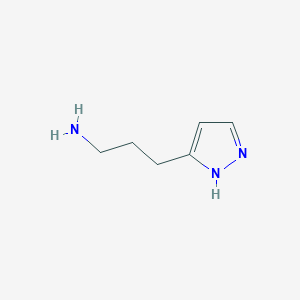
![3-{N'-[(2-chloropyridin-3-yl)sulfonyl]hydrazinecarbonyl}-N-(2,4-dimethylphenyl)benzene-1-sulfonamide](/img/structure/B2883654.png)
![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)